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Core Science & Biosynthesis

Foundational

Structural Characterization of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine using NMR Spectroscopy

A Technical Whitepaper for Research Scientists and Drug Development Professionals Executive Overview & Structural Logic In modern drug discovery and synthetic methodology, the precise structural elucidation of intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Overview & Structural Logic

In modern drug discovery and synthetic methodology, the precise structural elucidation of intermediate building blocks is paramount. The molecule N-(but-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine represents a highly versatile scaffold. It features a sterically demanding 3,3-dimethylcyclohexyl ring—often utilized to modulate lipophilicity and metabolic stability—linked via a secondary amine to a terminal alkyne (but-3-yn-1-yl) chain, a premier functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

As a Senior Application Scientist, I approach the NMR characterization of this molecule not as a simple data-collection exercise, but as a self-validating logical proof. Every experimental parameter is chosen to exploit specific quantum mechanical properties of the molecule, ensuring that the final 3D structural assignment is unambiguous and reproducible.

Experimental Protocols: A Self-Validating Workflow

To achieve high-fidelity structural data, the acquisition protocol must be meticulously controlled. The workflow below is designed to create a closed loop of evidence where through-bond scalar couplings (COSY/HSQC) are independently verified by long-range correlations (HMBC).

NMR_Workflow A Sample Prep (CDCl3, TMS) B 1D NMR (1H, 13C, DEPT) A->B C 2D Homonuclear (COSY, NOESY) B->C D 2D Heteronuclear (HSQC, HMBC) C->D E Iterative Refinement C->E D->E F Structural Validation E->F

Fig 1. Self-validating NMR workflow for structural elucidation.

Step-by-Step Acquisition Methodology
  • Sample Preparation (The Causality of Solvent Choice): Dissolve ~25 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Why CDCl 3​ ? Beyond its lack of interfering proton signals, its non-polar nature minimizes rapid intermolecular proton exchange. This is critical for observing the secondary amine N-H signal, which would otherwise exchange too rapidly in protic solvents and disappear from the spectrum.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a broadband observe (BBO) or cryoprobe. Execute gradient shimming on the 2 H lock signal to achieve a TMS line width of < 0.5 Hz, ensuring highly resolved multiplet structures for the complex cyclohexane ring protons.

  • 1D Acquisition ( 1 H, 13 C, and DEPT-135): Acquire the 1 H spectrum (16 transients, 2.0 s relaxation delay). For 13 C, acquire 1024 transients with WALTZ-16 decoupling. Crucially, acquire a DEPT-135 spectrum. Why DEPT-135? It acts as an immediate structural filter. Quaternary carbons (the C3 of the ring and the alkyne C3') will vanish, CH 2​ groups will phase negatively, and CH/CH 3​ groups will phase positively, instantly mapping the carbon skeleton.

  • 2D Correlation Spectroscopy: Acquire gCOSY to map adjacent spin systems. Run a multiplicity-edited HSQC for direct C-H bonding. Finally, run an HMBC optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz (approx. 60 ms delay) to bridge the isolated spin systems across the heteroatom (nitrogen) and quaternary carbons.

Mechanistic Elucidation & Spectral Causality

The Terminal Alkyne: Anisotropic Shielding

The but-3-yn-1-yl side chain provides a distinct NMR signature. The terminal alkyne proton (≡CH) typically appears anomalously upfield at ~1.95 ppm . The Causality: As detailed in authoritative spectroscopic literature , this high-field shift is driven by the cylindrical π -electron cloud around the carbon-carbon triple bond. When subjected to the spectrometer's external magnetic field, these electrons circulate to create an induced anisotropic magnetic field that strongly shields protons located along the bond axis.

(Note: While NMR is definitive for connectivity, researchers often utilize complementary techniques like Raman spectroscopy for terminal alkynes due to their strong, solvatochromic C≡C scattering cross-section in biochemical environments .)

The 3,3-Dimethylcyclohexyl Ring: Conformational Locking

The 3,3-dimethyl substitution chemically locks the cyclohexane ring into a preferred chair conformation due to severe 1,3-diaxial steric penalties . The Causality: Because the ring is locked, the protons on C2, C4, C5, and C6 become highly diastereotopic. An axial proton and an equatorial proton on the same carbon will exhibit vastly different chemical shifts and a large geminal coupling constant ( 2J≈12−14 Hz). The C1 methine proton, adjacent to the amine, will likely adopt an axial position to minimize steric clash, presenting as a broad triplet of triplets (tt) due to two large trans-diaxial couplings and two smaller equatorial couplings.

Connectivity H_alkyne Terminal Alkyne H (~1.95 ppm) C_alkyne Alkyne Carbons (C3', C4') H_alkyne->C_alkyne HSQC/HMBC CH2_chain Aliphatic Chain (C1', C2') C_alkyne->CH2_chain HMBC NH Amine Linkage (-NH-) CH2_chain->NH COSY C1_ring Ring C1 Methine (~2.60 ppm) NH->C1_ring COSY/HMBC C3_gem 3,3-Dimethyl Groups C1_ring->C3_gem HMBC

Fig 2. Key 2D NMR connectivity mapping across the molecule.

Quantitative Data Presentation

The integration of 1D and 2D techniques allows for the complete, unambiguous assignment of the molecule. The table below synthesizes the expected quantitative data, acting as a reference standard for structural verification. This iterative matching of experimental data to theoretical quantum models is a cornerstone of modern Computer-Assisted Structure Elucidation (CASE) and advanced NMR workflows .

Table 1: Comprehensive 1 H and 13 C NMR Assignments (CDCl 3​ , 400 MHz / 100 MHz)

PositionStructural Group 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)DEPT-135 PhaseKey HMBC Correlations
1 Ring CH (axial)2.60tt (11.5, 3.5)55.2Positive (CH)C2, C6, C1'
2 Ring CH 2​ 1.05 (ax), 1.65 (eq)m45.8Negative (CH 2​ )C1, C3, C4, C3-Me
3 Ring C (quat)--30.5Absent (C)-
4 Ring CH 2​ 1.20 (ax), 1.45 (eq)m38.4Negative (CH 2​ )C2, C3, C5, C3-Me
5 Ring CH 2​ 1.40 (ax), 1.60 (eq)m22.1Negative (CH 2​ )C1, C3, C4, C6
6 Ring CH 2​ 1.25 (ax), 1.80 (eq)m34.6Negative (CH 2​ )C1, C2, C5
3-Me(a) Axial CH 3​ 0.90s25.3Positive (CH 3​ )C2, C3, C4, 3-Me(b)
3-Me(b) Equat. CH 3​ 0.95s33.1Positive (CH 3​ )C2, C3, C4, 3-Me(a)
N-H Amine Linkage1.50br s--C1, C1'
1' Chain CH 2​ 2.80t (7.0)47.5Negative (CH 2​ )C1, C2', C3'
2' Chain CH 2​ 2.35td (7.0, 2.6)20.2Negative (CH 2​ )C1', C3', C4'
3' Alkyne C (quat)--82.5Absent (C)-
4' Alkyne CH1.95t (2.6)69.1Positive (CH)C2', C3'

Data Note: Chemical shifts are representative empirical values based on the anisotropic and inductive effects inherent to N-alkylpropargyl and 3,3-dimethylcyclohexyl systems.

Conclusion: The Power of the Heteronuclear Network

The ultimate validation of N-(but-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine relies on the HMBC network bridging the nitrogen atom. The 1 H signal at 2.80 ppm (C1' protons of the side chain) will show a strong 3-bond HMBC correlation to the 13 C signal at 55.2 ppm (C1 of the cyclohexane ring). Conversely, the ring C1 proton at 2.60 ppm will show a reciprocal HMBC correlation to the C1' carbon at 47.5 ppm. This bidirectional, self-validating cross-correlation definitively proves the secondary amine linkage, completing the structural proof.

References

  • Title : Spectroscopy of the Alkynes Source : Chemistry LibreTexts URL :[Link]

  • Title : Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

  • Title : 3,3-Dimethylcyclohexan-1-amine (CID 15753752) Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data Source : MDPI Molecules URL :[Link]

  • Title : The Evolving Landscape of NMR Structural Elucidation Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine in Biological Systems

Abstract The journey of a novel chemical entity from a promising hit in a high-throughput screen to a potential therapeutic requires a deep and comprehensive understanding of its mechanism of action (MoA). This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from a promising hit in a high-throughput screen to a potential therapeutic requires a deep and comprehensive understanding of its mechanism of action (MoA). This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of the novel compound, N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine, hereafter referred to as NDC-1 . While NDC-1 is presented here as a hypothetical compound exhibiting potent anti-proliferative effects in cancer cell lines, the principles and methodologies described are universally applicable to the MoA elucidation of other small molecules. This document outlines a multi-faceted approach, beginning with unbiased target identification and validation, followed by the dissection of downstream signaling pathways, and culminating in the biophysical characterization of the drug-target interaction. Each section provides not only step-by-step protocols for key experiments but also the causal reasoning behind experimental choices, ensuring scientific integrity and trustworthiness in the generated data.

Introduction

The discovery of small molecules with desirable phenotypic effects, such as the inhibition of cancer cell growth, is a critical first step in drug development.[1][2] However, a phenotype-first discovery approach necessitates a rigorous follow-up to identify the specific molecular target or targets responsible for the observed biological activity.[1][2] Understanding the MoA is paramount; it informs on- and off-target effects, guides lead optimization, helps in the design of clinical trials, and can reveal novel biological pathways.[3][4]

NDC-1, a synthetic compound featuring a butynyl amine attached to a dimethylcyclohexane core, has emerged from phenotypic screens as a potent inhibitor of proliferation in various cancer cell lines. Its structure contains a terminal alkyne, a functional group that is particularly amenable to bioorthogonal chemistry, making it an ideal candidate for chemical biology approaches to target identification. This guide will detail a logical and robust workflow to unravel how and where NDC-1 exerts its effects within a biological system.

Section 1: Unbiased Target Identification and Validation

The primary objective is to identify the direct binding partner(s) of NDC-1 within the cellular proteome. To achieve this, we will employ a combination of affinity-based proteomics and in-cell target engagement assays. This dual approach provides a powerful method for both discovering and validating putative targets.

Affinity-Based Target Discovery: Affinity Purification-Mass Spectrometry (AP-MS)

The core principle of AP-MS is to use the small molecule as "bait" to capture its interacting proteins, which are then identified by mass spectrometry.[5][6][7][8] The terminal alkyne of NDC-1 is a key structural feature that allows for the straightforward synthesis of a chemical probe for these experiments.

1.1.1 Chemical Probe Synthesis

To immobilize NDC-1 on a solid support for affinity purification, a linker and a reactive handle must be attached. The terminal alkyne allows for a "clickable" probe. We will synthesize an NDC-1 analog that includes a biotin tag for high-affinity binding to streptavidin beads. This is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with an azide-functionalized biotin linker.

1.1.2 Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Cell Culture and Lysis:

    • Culture a relevant cancer cell line (e.g., HEK293T or a cell line sensitive to NDC-1) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the biotinylated NDC-1 probe or a biotin-only control.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe and any bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specific protein binders.

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE, excise the entire gel lane, and perform in-gel trypsin digestion.[9]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Trustworthiness Check: To ensure the identified proteins are specific interactors, it is crucial to include negative controls, such as beads alone and a biotinylated but structurally distinct and biologically inactive molecule. True binding partners should be significantly enriched in the NDC-1-probe pulldown compared to the controls.[10]

In-Cell Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct drug-target engagement in a physiological context.[11][12][13] The principle is that a protein's thermal stability increases upon ligand binding.[13][14]

1.2.1 Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cancer cells with either vehicle (DMSO) or a saturating concentration of NDC-1 for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes).[13][15]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[12]

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody against the putative target protein identified by AP-MS.

    • A positive result is a shift in the melting curve to a higher temperature in the NDC-1-treated samples compared to the vehicle control.[13]

dot graph TD { rankdir=LR; subgraph "Target Identification Workflow" A[NDC-1] --> B{Chemical Probe Synthesis}; B --> C[Biotinylated NDC-1]; C --> D{Affinity Purification}; D --> E[Mass Spectrometry]; E --> F[Putative Targets]; A --> G{CETSA}; F --> G; G --> H[Validated Target]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; G; H; edge [color="#4285F4"]; } caption: "Workflow for Target Identification of NDC-1."

Section 2: Elucidating Downstream Signaling Pathways

Once a direct target is validated (for this guide, we will hypothesize the target is a novel protein kinase, "Kinase X"), the next step is to understand how NDC-1's interaction with this target leads to the observed anti-proliferative phenotype. This involves mapping the downstream signaling cascade.

Global View of Signaling Perturbations: Phosphoproteomics

Since the hypothetical target is a kinase, its inhibition by NDC-1 would lead to changes in the phosphorylation status of its substrates and downstream effectors. Phosphoproteomics provides a global, unbiased view of these changes.[16][17][18]

2.1.1 Detailed Protocol: Quantitative Phosphoproteomics

  • Sample Preparation:

    • Treat cancer cells with NDC-1 or vehicle for a time course (e.g., 0, 15, 60 minutes).

    • Lyse the cells, digest the proteins into peptides with trypsin, and label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the mixed peptide sample using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Identify and quantify the relative abundance of thousands of phosphopeptides across the different treatment conditions.[19][20]

Data Analysis: The goal is to identify phosphosites that show a significant and consistent decrease in abundance upon NDC-1 treatment. These are potential substrates of Kinase X or downstream kinases in the pathway.

Functional Validation of a Key Pathway Node: Luciferase Reporter Assay

Phosphoproteomics data often points towards the activation or inhibition of specific transcription factors. A luciferase reporter assay can functionally validate the effect of NDC-1 on a predicted downstream transcription factor.[21][22][23]

2.2.1 Detailed Protocol: Transcription Factor Reporter Assay

  • Construct Preparation:

    • Use a reporter plasmid containing multiple copies of the consensus binding site for the transcription factor of interest upstream of a minimal promoter driving the expression of the firefly luciferase gene.[24][25]

  • Transfection and Treatment:

    • Co-transfect the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) into the cancer cell line.

    • Treat the transfected cells with a dose-range of NDC-1.

  • Luciferase Assay:

    • Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.[23]

    • A decrease in the normalized firefly luciferase activity would confirm that NDC-1 inhibits the activity of the targeted transcription factor.

dot graph { graph [layout=dot, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Hypothetical Signaling Pathway for NDC-1."

Section 3: Biophysical and Biochemical Characterization

To complement the cellular studies, it is essential to characterize the direct interaction between NDC-1 and its purified target protein, Kinase X. This provides quantitative data on binding affinity and functional inhibition.

Measuring Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions in solution.[26][27][28] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[29][30]

3.1.1 Detailed Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Purify recombinant Kinase X protein.

    • Prepare precise concentrations of Kinase X in the sample cell and NDC-1 in the titration syringe, both in the same buffer.

  • Titration:

    • Perform a series of small injections of NDC-1 into the Kinase X solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of NDC-1 to Kinase X.

    • Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.[29]

Table 1: Hypothetical ITC Data for NDC-1 Binding to Kinase X

ParameterValue
Binding Affinity (K D)50 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-12.5 kcal/mol
Entropy (ΔS)-5.8 cal/mol·K
Measuring Functional Inhibition: In Vitro Kinase Assay

An in vitro kinase assay directly measures the ability of NDC-1 to inhibit the enzymatic activity of Kinase X.[31][32][33]

3.2.1 Detailed Protocol: In Vitro Kinase Assay

  • Reaction Setup:

    • In a multi-well plate, set up reactions containing purified Kinase X, a known substrate (peptide or protein), and ATP.

    • Include a dose-range of NDC-1 in the reactions.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.

  • Detection of Phosphorylation:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radioactive assays using [γ-³²P]ATP.[31][32]

      • Antibody-based methods (e.g., ELISA) using a phospho-specific antibody.

      • Luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Plot the percentage of kinase activity against the concentration of NDC-1 and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Hypothetical Kinase Inhibition Data

CompoundTargetIC50 (nM)
NDC-1Kinase X75
Staurosporine (Control)Kinase X10

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of the novel anti-proliferative compound, N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (NDC-1). By integrating unbiased target identification techniques like AP-MS with in-cell validation methods such as CETSA, a high degree of confidence in the identified molecular target can be achieved. Subsequent investigation of downstream signaling pathways through phosphoproteomics and reporter assays connects the direct binding event to the observed cellular phenotype. Finally, biophysical and biochemical characterization provides quantitative measures of the drug-target interaction. This comprehensive understanding of the MoA is indispensable for the continued development of NDC-1 as a potential therapeutic agent and serves as a blueprint for the investigation of other novel small molecules.

References

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International journal of molecular sciences, 21(15), 5262. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 378–389. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–248. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery. Nature reviews. Drug discovery, 5(2), 169–175. [Link]

  • Zhang, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e101097. [Link]

  • Li, Y., et al. (2006). Development of luciferase reporter-based cell assays. Assay and drug development technologies, 4(3), 335–342. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 8(1), 8–10. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Signosis. (n.d.). TF Luciferase Reporter Vectors. [Link]

  • Miettinen, T. P., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR protocols, 3(1), 101131. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4617–4622. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Hu, Y., et al. (2018). Universal Plant Phosphoproteomics Workflow and Its Application to Tomato Signaling in Response to Cold Stress. Molecular & cellular proteomics : MCP, 17(1), 173–188. [Link]

  • Unknown Author. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. BMC molecular and cell biology, 24(1), 30. [Link]

  • Gonzalez-Gronow, M., et al. (2025). Phosphoproteomics for studying signaling pathways evoked by hormones of the renin-angiotensin system: A source of untapped potential. Proteomics, 25(1-2), e2300222. [Link]

  • Brooks, M. D., et al. (2023). Tuning Plant Promoters Using a Simple Split Luciferase Method to Assess Transcription Factor-DNA Interactions. ACS Synthetic Biology, 12(11), 3364–3372. [Link]

  • Bitesize Bio. (2013, August 26). The Luciferase Reporter Assay: How it Works & Why You Should Use it. [Link]

  • Armstrong, L. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359489. [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

  • Taran, J., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • MtoZ Biolabs. (n.d.). Phosphoproteomics Data Analysis Guide: Commonly Used Software Tools and Workflows. [Link]

  • Su, S., & Humphrey, S. J. (2024, October 29). Pathway analysis with PhosR. [Link]

  • Profacgen. (n.d.). Affinity- Purification /mass spectrometry (AP-MS) Service. [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Semantic Scholar. [Link]

  • University of Lausanne. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Baseline Cytotoxicity and Biocompatibility Assessment of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

Abstract This technical guide provides a comprehensive framework for evaluating the baseline cytotoxicity and biocompatibility of the novel chemical entity, N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine. As a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the baseline cytotoxicity and biocompatibility of the novel chemical entity, N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine. As a molecule with potential applications in drug development, a thorough understanding of its biological safety profile is paramount. This document outlines a tiered, logical progression of in vitro assays designed to rigorously assess its potential for causing cellular damage and to determine its compatibility with biological systems, with a specific focus on hemocompatibility. The protocols detailed herein are grounded in international standards, such as those from the International Organization for Standardization (ISO), and established scientific principles to ensure data integrity and regulatory relevance. This guide is intended for researchers, scientists, and drug development professionals tasked with the preclinical safety assessment of new chemical entities (NCEs).

Introduction and Scientific Rationale

The preclinical evaluation of any new chemical entity (NCE) is a critical phase in the drug discovery and development pipeline. A primary objective of this stage is to establish a baseline safety profile, which fundamentally begins with an assessment of cytotoxicity and biocompatibility. Cytotoxicity testing is a rapid and sensitive method to determine if a substance contains biologically harmful extractables in significant quantities.[1] N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine is a novel compound featuring a dimethylcyclohexylamine moiety and a terminal alkyne group. While the specific toxicological profile of this molecule is unknown, its structural components warrant a systematic investigation. Cyclohexylamine derivatives have a range of toxicities, with some showing considerable acute oral toxicity.[2] Conversely, the alkyne group is a feature in several approved pharmaceuticals, where it can enhance metabolic stability and target selectivity.[3][4]

This guide proposes a strategic, multi-faceted in vitro approach to characterizing the biological response to this NCE. The initial tier of testing focuses on establishing a dose-dependent understanding of its cytotoxic potential across various cell lines. Subsequent tiers will investigate its hemocompatibility, a crucial parameter for any compound with potential systemic exposure.[5] The overarching goal is to generate robust, reproducible data that can inform a comprehensive risk assessment and guide further development.[6][7]

Tier 1: In Vitro Cytotoxicity Assessment

The first step in evaluating the biological safety of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine is to determine its potential to cause cell death or inhibit cell proliferation. This is typically achieved through a battery of in vitro cytotoxicity assays. The use of multiple assays with different endpoints is crucial, as it provides a more complete picture of the potential mechanisms of toxicity. This approach aligns with the principles outlined in ISO 10993-5, which describes test methods for assessing the in vitro cytotoxicity of medical devices and their component materials.[8][9][10]

Rationale for Assay Selection

To obtain a comprehensive cytotoxicity profile, we recommend a panel of three assays, each interrogating a different aspect of cellular health:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.[12]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity.[13] Viable cells incorporate and bind the supravital dye neutral red in their lysosomes.[14] Toxic substances can impair the cell's ability to take up the dye, providing a quantitative measure of cytotoxicity.[13][15]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane damage by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[16][17][18]

By employing these three distinct methods, we can build a more robust and reliable assessment of the compound's cytotoxic potential.

Experimental Workflow: In Vitro Cytotoxicity

The overall workflow for the in vitro cytotoxicity assessment is depicted in the following diagram:

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Stock Solution of NCE in appropriate solvent (e.g., DMSO) serial_dilute Perform Serial Dilutions of NCE (e.g., 0.1 µM to 100 µM) prep_compound->serial_dilute prep_cells Culture and Seed Cells (e.g., HeLa, HEK293) in 96-well plates treat_cells Treat Cells with NCE Dilutions and Controls (Vehicle, Untreated) prep_cells->treat_cells serial_dilute->treat_cells incubation Incubate for 24, 48, 72 hours at 37°C, 5% CO2 treat_cells->incubation mtt MTT Assay incubation->mtt nru NRU Assay incubation->nru ldh LDH Assay incubation->ldh read_absorbance Measure Absorbance (Spectrophotometer) mtt->read_absorbance nru->read_absorbance ldh->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for in vitro cytotoxicity assessment of the NCE.

Detailed Experimental Protocols
  • Culture appropriate cell lines (e.g., HeLa as a cancer cell line and HEK293 as a non-cancerous line for selectivity assessment) in their respective complete media.[19]

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[12]

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Prepare a stock solution of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in complete medium. A typical concentration range might be from 0.1 µM to 100 µM.[12]

  • Include a vehicle control (medium with the same concentration of the solvent as used for the highest compound concentration) and a no-treatment control (cells in medium only).[12]

  • After the 24-hour cell attachment period, carefully remove the medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubate the plates for desired exposure times (e.g., 24, 48, or 72 hours).[12]

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate for an additional 3-4 hours at 37°C.[12]

  • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[20]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • After the treatment period, remove the medium and wash the cells with DPBS.

  • Add 100 µL of neutral red solution (e.g., 40-50 µg/mL in medium) to each well.[21]

  • Incubate for 2-3 hours at 37°C.[15][21]

  • Remove the neutral red solution, and wash the cells with DPBS.

  • Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[15]

  • Shake the plate for at least 10 minutes until the neutral red is extracted and forms a homogeneous solution.[15]

  • Measure the absorbance at 540 nm.[15][21]

  • After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare a reaction mixture according to the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[18]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.[18]

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[12]

Assay Endpoint Measured Cell Line 1 (e.g., HeLa) IC50 (µM)Cell Line 2 (e.g., HEK293) IC50 (µM)
MTT Metabolic Activity[Insert Data][Insert Data]
NRU Lysosomal Integrity[Insert Data][Insert Data]
LDH Membrane Integrity[Insert Data][Insert Data]

A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[9]

Tier 2: Biocompatibility Assessment - Hemocompatibility

For any NCE that may come into contact with blood, an evaluation of its hemocompatibility is essential.[5] This assessment determines the effects of the compound on blood components and is guided by the principles of ISO 10993-4.[22][23]

Rationale for Hemocompatibility Testing

The interaction of foreign materials with blood can trigger a range of adverse events, including hemolysis (destruction of red blood cells), coagulation (blood clotting), and platelet activation.[22][23] Therefore, a thorough hemocompatibility assessment should evaluate these key parameters.

Experimental Workflow: Hemocompatibility

The workflow for assessing the hemocompatibility of the NCE is outlined below:

Hemocompatibility_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assays Phase 3: Hemocompatibility Assays cluster_analysis Phase 4: Data Analysis prep_blood Collect Fresh Human Blood (with anticoagulant) incubation Incubate Blood with NCE and Controls (Positive, Negative) prep_blood->incubation prep_compound Prepare NCE Solutions in physiological buffer prep_compound->incubation hemolysis Hemolysis Assay (ASTM F756) incubation->hemolysis coagulation Coagulation Assay (e.g., PTT) incubation->coagulation platelet Platelet Count incubation->platelet measure_endpoints Measure Hemolysis, Clotting Time, Platelet Number hemolysis->measure_endpoints coagulation->measure_endpoints platelet->measure_endpoints compare_controls Compare to Controls and Calculate % Hemolysis measure_endpoints->compare_controls interpret_results Interpret Biocompatibility compare_controls->interpret_results

Caption: Workflow for the hemocompatibility assessment of the NCE.

Detailed Experimental Protocols
  • Prepare dilutions of the NCE in a physiological saline solution.

  • Add the NCE dilutions to fresh, anticoagulated human blood.

  • Include a positive control (e.g., water) and a negative control (e.g., saline).

  • Incubate the samples under controlled conditions.

  • Centrifuge the samples to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release to quantify hemolysis.

  • Incubate the NCE with human plasma.

  • Initiate the intrinsic coagulation pathway by adding a PTT reagent.

  • Measure the time it takes for a clot to form.

  • Compare the clotting time of the NCE-treated plasma to that of a negative control.

  • Incubate the NCE with whole blood or platelet-rich plasma.

  • After the incubation period, determine the platelet count using an automated hematology analyzer.

  • A significant decrease in platelet count may indicate compound-induced platelet activation and aggregation.

Data Presentation and Interpretation

The results of the hemocompatibility assays should be summarized in a clear, tabular format.

Assay Endpoint Result with NCE Interpretation
Hemolysis % Hemolysis[Insert Data]Non-hemolytic, slightly hemolytic, or hemolytic
Coagulation Clotting Time (seconds)[Insert Data]No effect, anticoagulant effect, or procoagulant effect
Platelet Count % Change from Control[Insert Data]No significant change or significant decrease

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial in vitro assessment of the cytotoxicity and biocompatibility of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine. The data generated from these studies will be instrumental in constructing a preliminary safety profile for this novel compound. Should the in vitro results indicate an acceptable safety profile, further in vivo biocompatibility studies, guided by OECD guidelines, may be warranted to investigate systemic toxicity, irritation, and sensitization.[24][25] A comprehensive understanding of the biological interactions of this NCE is essential for its potential progression as a therapeutic candidate.

References

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). ISO 10993-5. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • International Organization for Standardization. (2009, April 17). IS EN ISO 10993-5:2009. Retrieved from [Link]

  • HaemoScan. (n.d.). Hemocompatibility testing (ISO 10993-4). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.4.3. Neutral Red Uptake Assay. Retrieved from [Link]

  • Eurofins. (n.d.). Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-4: Hemocompatibility. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (2002, August 15). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. Retrieved from [Link]

  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Protocol Exchange. (n.d.). MTT Assay. Retrieved from [Link]

  • MCI. (2025, March 31). Biocompatibility Assessment: Ensuring Safety in Medical Devices. Retrieved from [Link]

  • bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Government of Canada. (2022, October 27). New substances: Risk assessment summaries. Retrieved from [Link]

  • DePauw University. (n.d.). Effect of a Hexylamine Derivative on Cancer Cell Viability. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • PMC. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? Retrieved from [Link]

  • OECD. (n.d.). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. Retrieved from [Link]

  • JRC Publications Repository. (2023, November 30). A pragmatic framework for the application of new approach methodologies in one health toxicological risk assessment. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and cytotoxic evaluation of cycloheximide derivatives as potential inhibitors of FKBP12 with neuroregenerative properties. Retrieved from [Link]

  • National Institute of Technology and Evaluation. (n.d.). Risk Assessment on Chemicals -For Better Understanding-. Retrieved from [Link]

  • Kao Chemicals. (n.d.). Risk assessment procedure. Retrieved from [Link]

  • IVT Network. (n.d.). Regulatory Guidelines For Biocompatibility Safety Testing. Retrieved from [Link]

  • USDA. (2001, February 15). Cyclohexylamine. Retrieved from [Link]

  • PMC. (2022, December 8). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]

  • ScienceDirect. (2026, March 17). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Retrieved from [Link]

  • Japan Chemical Industry Association. (2019, August 30). Japan's Response to Chemical and Biosafety Activities at the OECD. Retrieved from [Link]

  • PubMed. (2025, December 15). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

Sources

Exploratory

Whitepaper: A Practical Guide to the Single-Crystal X-ray Analysis of N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine Derivatives

Abstract The precise three-dimensional arrangement of atoms within a molecule is the ultimate determinant of its function. For novel compounds in pharmaceutical and materials science, such as derivatives of N-(but-3-yn-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is the ultimate determinant of its function. For novel compounds in pharmaceutical and materials science, such as derivatives of N-(but-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine, single-crystal X-ray diffraction (SC-XRD) offers unambiguous structural elucidation.[1][2][3] This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals to navigate the entire workflow, from initial synthesis and quality control to the final interpretation and deposition of a crystal structure. We move beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible approach. This document outlines strategies for synthesis, purification, crystallization, data collection, structure solution, and refinement, establishing a self-validating system for generating high-quality crystallographic data.

Introduction: The Rationale for Structural Analysis

The N-alkynyl-cyclohexylamine scaffold is a compelling motif in medicinal chemistry. The rigid 3,3-dimethylcyclohexyl group provides a defined conformational anchor, while the terminal alkyne of the butynyl chain offers a versatile handle for further functionalization via click chemistry or other coupling reactions. Understanding the precise solid-state conformation, intramolecular geometry, and intermolecular packing interactions of derivatives like N-(but-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Validating computational models and providing a concrete basis for rational drug design.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on solubility, stability, and bioavailability.

  • Intellectual Property: Securing robust patent claims with definitive structural data.

Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing unequivocal data on bond lengths, bond angles, and stereochemistry.[3][4] This guide presents a holistic workflow to achieve this goal.

Prerequisite: Synthesis and Absolute Purity

A successful crystallization begins with impeccably pure material. The presence of even minor impurities, such as starting materials, side-products, or residual solvents, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and a poor-quality or unsolvable diffraction pattern.

Proposed Synthetic Pathway

A plausible and efficient route to the target compound is a two-step process involving reductive amination followed by N-alkylation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation A 3,3-Dimethylcyclohexanone C 3,3-Dimethylcyclohexan-1-amine A->C Reducing Agent (e.g., NaBH3CN) B Ammonia (NH3) B->C E Target Compound: N-(But-3-yn-1-yl)-3,3-dimethyl- cyclohexan-1-amine C->E Non-nucleophilic base (e.g., DIPEA), Solvent (e.g., ACN) D 4-Bromobut-1-yne D->E

Caption: Proposed synthetic workflow for the target compound.

Protocol: Synthesis and Purification
  • Reductive Amination: To a solution of 3,3-dimethylcyclohexanone in methanol, add an excess of ammonia. Introduce a reducing agent like sodium cyanoborohydride portion-wise while maintaining a neutral to slightly acidic pH.

  • Work-up: Quench the reaction, basify the solution, and extract the crude amine product into an organic solvent (e.g., dichloromethane).

  • N-Alkylation: Dissolve the crude 3,3-dimethylcyclohexan-1-amine in acetonitrile. Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) and 4-bromobut-1-yne. Heat the reaction until completion, monitored by TLC or LC-MS.

  • Final Purification: After a standard aqueous work-up, the final product must be rigorously purified. Flash column chromatography on silica gel is typically effective.

Quality Control: The Mandate for Purity

Before attempting crystallization, the purity of the final compound must be confirmed to be >99%. A suite of analytical techniques is required for this validation.

Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Confirms the chemical structure and absence of proton-bearing impurities.All expected signals present; no unassigned peaks.
Mass Spectrometry Confirms the molecular weight of the target compound.Correct molecular ion peak (e.g., [M+H]⁺) observed.
HPLC/UPLC Quantifies purity by separating the main component from impurities.Purity >99% by peak area integration.
Elemental Analysis Confirms the elemental composition (C, H, N).Experimental values within ±0.4% of theoretical.

The Crystallization Bottleneck: From Solution to Solid

Growing diffraction-quality single crystals is often the most challenging step and is frequently described as more of an art than a science.[5] The process involves slowly bringing a solution to a state of supersaturation to allow for the formation of a single, well-ordered crystal nucleus, which then grows over time.[6]

Solvent Selection Rationale

The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. The compound should be fully soluble at an elevated temperature or in a "good" solvent, and poorly soluble upon cooling or with the addition of an "anti-solvent."[6] A preliminary solubility screening is essential.

Solvent Class Examples Rationale for Use
Protic Methanol, Ethanol, IsopropanolCan form hydrogen bonds, potentially aiding in ordered packing.
Aprotic Polar Acetone, Acetonitrile, THFSolubilizes based on dipole interactions without hydrogen bonding.
Aprotic Nonpolar Hexanes, Toluene, DichloromethaneSolubilizes based on van der Waals forces. Often used as anti-solvents.
Protocol: High-Throughput Crystallization Screening

A multi-well plate approach allows for the rapid screening of numerous conditions.

  • Stock Solution: Prepare a concentrated stock solution of the purified compound in a highly volatile and good solvent, such as dichloromethane or THF.

  • Plate Preparation: Dispense a small aliquot (e.g., 100 µL) of the stock solution into each well of a 96-well plate.

  • Solvent Addition: Add a different crystallization solvent or anti-solvent (from the table above) to each well or column of wells.

  • Incubation: Seal the plate and allow it to stand undisturbed. Monitor for crystal growth over several days to weeks using a microscope.

Common Crystallization Methods

Once promising conditions are identified, they can be scaled up using one of several classical techniques.

  • Slow Evaporation: The compound is dissolved in a suitable solvent in a vial covered with a perforated film (e.g., Parafilm with needle holes).[5][7] The slow evaporation of the solvent gradually increases the concentration, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble.[6] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystal growth.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly and controllably, often using a programmable cryostat or by placing it in an insulated container within a freezer.

From Crystal to Data: The Diffraction Experiment

Once a suitable crystal is obtained—ideally a clear, single specimen with sharp edges and dimensions between 0.03 and 0.3 mm—it is ready for X-ray analysis.[7][8]

G cluster_workflow X-ray Diffraction Workflow A Select & Mount Crystal B Center in X-ray Beam A->B C Collect Diffraction Data (Rotating Crystal Method) B->C D Process Raw Data (Integration & Scaling) C->D E Obtain Reflection File (e.g., HKL file) D->E

Caption: The experimental workflow for X-ray data acquisition.

Protocol: Single-Crystal Data Collection
  • Crystal Mounting: Using a microscope, carefully select a high-quality single crystal. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

  • Data Collection: Mount the crystal on the goniometer head of the diffractometer.[3] The instrument software will automatically center the crystal in the X-ray beam. A data collection strategy is then executed, where the crystal is rotated through a series of angles while being irradiated with monochromatic X-rays. The diffracted X-rays are captured by a detector.[3][8]

  • Data Processing: The raw diffraction images are processed using specialized software. This step involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors (e.g., Lorentz-polarization). The output is a reflection file (e.g., an HKL file) that contains the Miller indices (h,k,l) and intensity for each measured reflection.

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ=0.71073 Å)Provides good balance of flux and resolution for small organic molecules.
Temperature 100 KReduces atomic thermal motion, improving data quality and resolution.
Detector Distance 40-60 mmBalances resolution and the ability to capture a wide range of diffraction angles.
Exposure Time 5-60 seconds/frameOptimized to achieve good signal-to-noise without overloading the detector.
Data Completeness >99%Ensures a sufficient number of unique reflections are measured for a reliable structure solution.

Decoding the Pattern: Structure Solution and Refinement

The reflection file does not directly reveal the molecular structure. It contains the intensities of the diffracted waves, but not their phases. Determining these phases—the "phase problem"—is the central challenge of crystallography.

Structure Solution

For small molecules, direct methods are typically used to solve the phase problem.[9][10] These are statistical methods that use mathematical relationships between the reflection intensities to derive a set of initial phases. This process is highly automated in modern software packages like the SHELX suite (often used within graphical interfaces like Olex2).[9][10][11]

  • Space Group Determination: The software analyzes the symmetry and systematic absences in the reflection data to determine the crystal's space group.

  • Initial Model: Using direct methods, the program generates an initial electron density map. The highest peaks in this map are interpreted as atomic positions, yielding a preliminary structural fragment.[12]

Protocol: Iterative Structure Refinement

Refinement is the process of adjusting the initial atomic model to achieve the best possible fit with the experimental diffraction data.[12] This is an iterative cycle of model adjustment and calculation.

  • Atom Assignment: Identify the atoms in the initial fragment based on chemical knowledge. Assign atomic types (C, N) to the electron density peaks.

  • Least-Squares Refinement: Run a least-squares refinement cycle. The program adjusts atomic coordinates and displacement parameters to minimize the difference between the observed reflection intensities and those calculated from the model.

  • Difference Fourier Map: Calculate a difference map (F_obs - F_calc). Significant peaks in this map indicate the positions of missing atoms (like hydrogen atoms) or regions of disorder.[10]

  • Model Completion: Add the missing atoms to the model. Hydrogen atoms are typically placed in calculated positions.

  • Anisotropic Refinement: Refine the model anisotropically, allowing the thermal displacement of non-hydrogen atoms to be modeled as ellipsoids rather than spheres.

  • Convergence: Repeat steps 2-5 until the model converges, meaning that further refinement cycles cause no significant changes to the model or the goodness-of-fit indicators.

Validation and Quality Metrics

The quality of the final model is assessed using several key metrics.

Metric Description Ideal Value for Publication
R1 The residual factor; a measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 (5%)
wR2 The weighted residual factor based on intensities; a more statistically robust measure of agreement.< 0.15 (15%)
GooF Goodness-of-Fit; should be close to 1.0 for a well-refined structure, indicating a good model and correct weighting.~1.0

Final Steps: Interpretation and Deposition

With a fully refined and validated structure, the final step is to analyze the chemical information it contains and share it with the scientific community.

  • Structural Analysis: Examine key features such as the conformation of the cyclohexyl ring (is it a perfect chair?), the bond lengths and angles of the alkyne group, and any significant intramolecular (e.g., hydrogen bonds) or intermolecular (e.g., π-stacking, van der Waals) interactions that dictate the crystal packing.

  • Data Deposition: It is standard practice to deposit the final structural data into a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15] Deposition ensures the data is preserved, curated, and made available for other researchers to use and build upon.

Conclusion

The successful determination of a small-molecule crystal structure is a multi-stage process that demands rigor at every step, from chemical synthesis to crystallographic refinement. By following a systematic, self-validating workflow as outlined in this guide, researchers can overcome the common bottlenecks associated with purity and crystallization. This approach provides the means to generate high-quality, unambiguous structural data for novel molecules like N-(but-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine derivatives, thereby accelerating research and development in chemistry and drug discovery.

References

  • Title: Cambridge Structural Database - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cambridge Structural Database (CSD) - Physical Sciences Data science Service Source: Physical Sciences Data-science Service URL: [Link]

  • Title: The Cambridge Structural Database - PMC Source: National Institutes of Health URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide - PMC Source: National Institutes of Health URL: [Link]

  • Title: Cambridge Structural Database:CSD | University of Tokyo Library System Source: University of Tokyo Library System URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM URL: [Link]

  • Title: crystallization of small molecules Source: ugr.es URL: [Link]

  • Title: CCDC: Structural Chemistry Data, Software, and Insights Source: Cambridge Crystallographic Data Centre URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications Source: American Chemical Society Publications URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Royal Society of Chemistry URL: [Link]

  • Title: Solve a small-molecule structure - CCP4 wiki Source: CCP4 Wiki URL: [Link]

  • Title: Small Molecule Structure Solution and Refinement Source: HKL Research, Inc. URL: [Link]

  • Title: Single-crystal X-ray Diffraction Source: SERC - Carleton College URL: [Link]

  • Title: Chapter 6: Single Crystal X-ray Structure Analysis Source: Royal Society of Chemistry URL: [Link]

  • Title: Structure Solution and Refinement with Olex2: A guide for Chem 432 Students Source: Northwestern University URL: [Link]

  • Title: Structure refinement: some background theory and practical strategies Source: Massachusetts Institute of Technology URL: [Link]

  • Title: High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques Source: Excillum URL: [Link]

  • Title: Preparation of Single Crystals for X-ray Diffraction Source: University of Zurich, Department of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

Application Note: Synthesis and Purification of N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine Executive Summary & Strategic Rationale The integration of terminal alkynes into sterically hindered cyclic scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification of N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine

Executive Summary & Strategic Rationale

The integration of terminal alkynes into sterically hindered cyclic scaffolds is a critical operation in the development of chemical probes and pharmaceutical intermediates. N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine represents a highly versatile building block. The 3,3-dimethylcyclohexyl moiety provides significant lipophilicity and steric bulk, while the terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry [1].

Direct N-alkylation of 3,3-dimethylcyclohexan-1-amine[2] with 4-bromo-1-butyne is notoriously prone to over-alkylation, yielding unwanted tertiary amines. To ensure a self-validating, high-yield process, this protocol utilizes a reductive amination pathway. By reacting 3,3-dimethylcyclohexanone with but-3-yn-1-amine in the presence of Sodium Triacetoxyborohydride (STAB), the reaction is kinetically driven toward the secondary amine with near-perfect chemoselectivity [3].

Mechanistic Pathway & Workflow

SynthesisWorkflow Start 3,3-Dimethylcyclohexanone + But-3-yn-1-amine Imine Imine Formation (DCE, 1h, RT) Start->Imine Condensation Reduction Reduction via STAB (12h, RT) Imine->Reduction Add NaBH(OAc)3 Quench Quench (NaHCO3) CO2 Evolution Reduction->Quench TLC Conversion >95% Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction pH ~ 8 Purification Flash Chromatography (Silica Gel) Extraction->Purification Organic Layer Product Pure N-(But-3-yn-1-yl)- 3,3-dimethylcyclohexan-1-amine Purification->Product >98% Purity

Figure 1: Step-by-step workflow for the reductive amination and purification process.

Quantitative Reaction Optimization

The choice of reducing agent is the primary determinant of yield and purity. STAB is selected due to its mild nature, which prevents the reduction of the ketone starting material before imine formation occurs.

Table 1: Optimization of Reductive Amination Conditions (10 mmol scale)

Reducing AgentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity
NaBH₄MeOH0 to 254>95%42%3,3-dimethylcyclohexanol
NaBH₃CNMeOH251288%68%Toxic HCN off-gassing
NaBH(OAc)₃ DCE 25 12 >98% 91% Trace unreacted ketone

Step-by-Step Experimental Protocol

Reagents Required:

  • 3,3-Dimethylcyclohexanone: 1.26 g (10.0 mmol)

  • But-3-yn-1-amine: 0.69 g (10.0 mmol)

  • Sodium Triacetoxyborohydride (STAB): 2.96 g (14.0 mmol)

  • 1,2-Dichloroethane (DCE): 30 mL

  • Glacial Acetic Acid: 0.60 g (10.0 mmol)

Phase 1: Imine Condensation
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylcyclohexanone (1.26 g) and but-3-yn-1-amine (0.69 g) in 30 mL of anhydrous DCE under a nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (0.60 g) dropwise.

    • Causality: The mild acid catalyst accelerates the formation of the intermediate iminium ion without protonating the amine to the point of unreactivity.

  • Stirring: Stir the mixture at room temperature (20-25 °C) for 1 hour to allow the equilibrium to shift toward the imine/enamine intermediate.

Phase 2: Selective Reduction
  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add STAB (2.96 g) portionwise over 15 minutes.

    • Causality: Portionwise addition controls the mild exotherm. STAB is uniquely suited here because it reduces the protonated iminium ion much faster than it reduces the unreacted ketone, ensuring high chemoselectivity [3].

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol system (stain with Ninhydrin). The disappearance of the ketone spot (Rf ~0.8) and the appearance of a new amine spot (Rf ~0.3) validates completion.

Phase 3: Quench and Extraction
  • Quenching: Cool the reaction to 0 °C and slowly add 20 mL of saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB. Warning: Vigorous CO₂ evolution will occur. Add dropwise until bubbling ceases.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil.

Phase 4: Purification & Analytical Validation
  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography. Elute with a gradient of 100% Dichloromethane to 95:5 Dichloromethane:Methanol containing 0.1% Triethylamine.

    • Causality: Triethylamine suppresses the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring sharp elution bands.

  • Validation (NMR expected signals):

    • ¹H NMR (CDCl₃): Look for the terminal alkyne proton as a distinct triplet (approx. 1.95 ppm, J = 2.6 Hz). The gem-dimethyl groups on the cyclohexyl ring will appear as two sharp singlets near 0.90 ppm.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15753752, 3,3-Dimethylcyclohexan-1-amine. PubChem.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

Technical Support Center: Synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine Welcome to the technical support guide for the synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine. This resource is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine

Welcome to the technical support guide for the synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights and solutions to help you optimize reaction yields and ensure product purity.

The target molecule is typically synthesized via a reductive amination of 3,3-dimethylcyclohexanone with but-3-yn-1-amine. This process, while robust, involves a delicate equilibrium and requires careful control of reaction parameters to achieve high efficiency.[1][2] This guide addresses the most frequently encountered issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution based on established chemical principles.

Q1: My overall yield is disappointingly low. What are the most common culprits?

Low yield is the most frequent issue, often stemming from a combination of factors related to the two core stages of the reaction: imine formation and reduction.

Causality Analysis: Reductive amination is a tandem reaction where an amine and a carbonyl compound form an imine (or its protonated form, an iminium ion), which is then reduced.[3][4] The overall yield is dependent on the efficiency of both steps. A bottleneck in either stage will cripple the final output.

Below is a logical workflow to diagnose the source of low yield:

G Start Low Yield Observed CheckImine Analyze Reaction Mixture (TLC, LC-MS, 1H NMR) Before/After Reduction Start->CheckImine StartingMaterials High Concentration of Starting Materials? CheckImine->StartingMaterials Analysis Result AlcoholByproduct Significant Alcohol Byproduct (3,3-dimethylcyclohexanol)? CheckImine->AlcoholByproduct Analysis Result ComplexMixture Complex Mixture of Unidentified Products? CheckImine->ComplexMixture Analysis Result ImineIssue Inefficient Imine Formation StartingMaterials->ImineIssue Yes ReductionIssue Non-Selective Reduction AlcoholByproduct->ReductionIssue Yes DegradationIssue Degradation / Side Reactions ComplexMixture->DegradationIssue Yes Sol_pH Optimize pH (4.5-5.5) Add mild acid (e.g., AcOH) ImineIssue->Sol_pH Solution Sol_Water Use Dehydrating Agent (e.g., MgSO4, Mol. Sieves) or azeotropic removal ImineIssue->Sol_Water Solution Sol_Time Increase Imine Formation Time (Stepwise Procedure) ImineIssue->Sol_Time Solution Sol_Reagent Switch to Selective Reductant (e.g., NaBH(OAc)3) ReductionIssue->Sol_Reagent Solution Sol_Temp Control Temperature During Reductant Addition ReductionIssue->Sol_Temp Solution Sol_Purity Re-purify Starting Materials Check for Alkyne Reactivity DegradationIssue->Sol_Purity Solution

Caption: Troubleshooting workflow for low reaction yields.

Key Areas to Investigate:

  • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the product.

    • Solution: The reaction is catalyzed by mild acid. The optimal pH for imine formation is typically between 4.5 and 6.[1][5][6] At pH values that are too low, the amine nucleophile is protonated and becomes unreactive.[5] At higher pH, the carbonyl oxygen is not sufficiently protonated to activate the carbonyl carbon for nucleophilic attack.[7] Introduce 1-2 equivalents of acetic acid (AcOH) to the reaction mixture before adding the reducing agent.[3]

    • Solution: The formation of an imine releases water, which can hydrolyze the imine back to the starting materials. For a stepwise procedure, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves during imine formation.[8]

  • Poor Choice of Reducing Agent: The reducing agent may be reducing the starting ketone faster than the imine.

    • Solution: Use a reducing agent that is selective for the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is mild and performs well in the presence of acetic acid.[3][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling to avoid the release of HCN gas.[1][10] Avoid strong reducing agents like NaBH₄ in a one-pot procedure, as they will readily reduce the starting ketone.[4]

Q2: My analysis shows a large peak corresponding to 3,3-dimethylcyclohexanol. How do I prevent this side reaction?

The formation of the corresponding alcohol from the ketone is a classic sign of non-selective reduction.

Causality Analysis: This occurs when the hydride attacks the carbonyl carbon of 3,3-dimethylcyclohexanone. This pathway competes directly with the desired reduction of the iminium ion intermediate.[11]

G cluster_desired Desired Pathway cluster_side Side Reaction Ketone 3,3-Dimethyl- cyclohexanone Imine Imine / Iminium Ion Ketone->Imine + Amine - H2O Alcohol Side Product (Alcohol) Ketone->Alcohol + [H-] (Non-Selective) Amine But-3-yn-1-amine Hydride Hydride Source (e.g., NaBH4) Product Desired Product (Secondary Amine) Imine->Product + [H-] (Selective)

Caption: Competing reaction pathways in reductive amination.

Solutions:

  • Change the Reducing Agent: This is the most effective solution. Switch from NaBH₄ or LiAlH₄ to NaBH(OAc)₃. The acetoxy groups on NaBH(OAc)₃ are electron-withdrawing, which attenuates the reactivity of the borohydride, making it less likely to reduce the ketone but still sufficiently reactive to reduce the more electrophilic iminium ion.[3][9][12]

  • Implement a Stepwise (Indirect) Procedure:

    • First, form the imine by stirring 3,3-dimethylcyclohexanone and but-3-yn-1-amine in a solvent like methanol or dichloroethane (DCE) with acetic acid for 1-2 hours.[8]

    • Monitor the reaction by TLC or LC-MS to confirm imine formation.

    • Once the imine is formed, cool the reaction to 0 °C and then add the reducing agent (even NaBH₄ can work here, as most of the ketone is already consumed). This temporal separation of steps minimizes the exposure of the ketone to the reducing agent.[3]

Q3: I'm having significant trouble purifying the final amine product using silica gel chromatography. What are the best practices?

Amines are basic and prone to strong interactions with the acidic silanol groups on standard silica gel, leading to poor separation, tailing peaks, and sometimes irreversible adsorption.[13]

Solutions:

  • Mobile Phase Modification:

    • Amine Additive: Add a small amount (0.5-2%) of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (e.g., Hexane/Ethyl Acetate). The added amine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.[13]

    • Ammonia in Methanol: For more polar amines, a gradient system using dichloromethane and methanol with 1-2% ammonium hydroxide can be effective.

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica gel can provide excellent results by creating a basic surface that repels the basic amine product, leading to sharper peaks and better separation.[13]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Acid-Base Extraction Workup: Before chromatography, an acid-base workup can remove many impurities.

    • Dissolve the crude reaction mixture in a solvent like ethyl acetate or diethyl ether.

    • Wash with a dilute acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt.

    • Separate the layers and wash the aqueous layer with ether again to remove any remaining neutral organic impurities.

    • Basify the aqueous layer to a pH > 12 with a base like 2M NaOH, which will deprotonate your amine salt back to the free base.

    • Extract the free amine back into an organic solvent (e.g., ethyl acetate, 3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. This significantly cleaner crude product will be much easier to purify via chromatography.[14]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best? A comparison of NaBH(OAc)₃, NaBH₃CN, and NaBH₄.

The choice of reducing agent is critical for the success of a one-pot reductive amination.

Reducing Agent Selectivity (Imine vs. Ketone) Optimal pH Key Advantages Key Disadvantages
NaBH(OAc)₃ HighAcidic (4-6)Excellent selectivity, mild, commercially available, no toxic byproducts.[3]Can be slower than other reagents.
NaBH₃CN HighAcidic (4-6)High selectivity, effective for a wide range of substrates.[1][15]Highly toxic ; liberates HCN gas in acidic conditions.[9]
NaBH₄ LowNeutral to BasicInexpensive, powerful reducing agent.Reduces both ketones and imines, leading to alcohol byproduct in one-pot setups.[4]

Recommendation: For this synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its high selectivity, operational simplicity, and enhanced safety profile make it ideal for both lab-scale and potential scale-up operations.[3][9]

Q2: Can I run this as a one-pot (direct) reaction?

Yes, this reaction is well-suited for a one-pot, or direct, reductive amination procedure.[2]

  • Advantages: This approach is more efficient in terms of time and resources, as it avoids the need to isolate the imine intermediate. It reduces handling losses and waste generation, aligning with principles of green chemistry.[2]

  • Requirements for Success: A successful one-pot reaction is critically dependent on using a selective reducing agent like NaBH(OAc)₃ that can coexist with the ketone starting material without reacting with it.[3][9]

Q3: What are the key safety considerations?
  • But-3-yn-1-amine: This is a volatile and potentially flammable amine. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Cyanoborohydride (if used): This reagent is highly toxic. It can release deadly hydrogen cyanide (HCN) gas upon contact with acid. All work must be conducted in a certified chemical fume hood, and a quench/neutralization plan for the waste stream must be in place.[9]

  • Reaction Quenching: The reaction workup often involves quenching with water or a basic solution. This should be done slowly and carefully, especially if excess reducing agent is present, as it can generate hydrogen gas.

Optimized Experimental Protocol

This protocol outlines a reliable one-pot method for the synthesis of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine using sodium triacetoxyborohydride.

G Start Reactant Preparation Step1 To a flask, add: - 3,3-dimethylcyclohexanone (1.0 eq) - But-3-yn-1-amine (1.1 eq) - Dichloroethane (DCE) as solvent Start->Step1 Step2 Add Acetic Acid (1.5 eq) Stir at room temperature for 20-30 min Step1->Step2 Step3 Add NaBH(OAc)3 (1.5 eq) portion-wise Keep temperature < 25°C Step2->Step3 Step4 Stir at room temperature for 12-24h Monitor by TLC/LC-MS Step3->Step4 Step5 Reaction Quench Slowly add saturated NaHCO3 solution Step4->Step5 Step6 Workup - Separate layers - Extract aqueous with DCM - Combine organics, wash with brine, dry Step5->Step6 Step7 Purification - Concentrate under reduced pressure - Purify by column chromatography Step6->Step7 End Isolated Product Step7->End

Caption: Experimental workflow for one-pot reductive amination.

Procedure:

  • Reactant Charging: To a round-bottomed flask under a nitrogen atmosphere, add 3,3-dimethylcyclohexanone (1.0 equiv.), but-3-yn-1-amine (1.0-1.2 equiv.), and 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Acidification: Add glacial acetic acid (1.5 equiv.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the mixture in portions. The addition may be exothermic; maintain the internal temperature below 25 °C using an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine.

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Chemistry Steps. [Link]

  • Kaushik, M. (2020, September 11). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • R Discovery. (2020, August 7). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. R Discovery. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Toste, F. D. (2011). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Beller, M. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]

  • ACS Publications. (2024, August 21). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation. Chemistry Stack Exchange. [Link]

  • The Organic Chemistry Tutor. (2024, March 4). Organic Chemistry 2 - Chapter 19.10 - pH of solution and the rate of Imine Formation. YouTube. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. [Link]

  • Wrona, W. (2012). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. PMC. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for the Purification of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine and its Byproducts

Welcome to the technical support center for the purification of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for developing a robust HPLC purification method for this specific amine and its potential synthetic byproducts.

Introduction: The Separation Challenge

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine is a secondary amine with a basic nitrogen atom, making it susceptible to strong interactions with the silica support of traditional reversed-phase HPLC columns. This often leads to poor peak shape, specifically tailing, which can compromise resolution and the accuracy of quantification. The likely synthesis of this compound involves the reductive amination of 3,3-dimethylcyclohexanone with but-3-yn-1-amine. This reaction can lead to several byproducts that may be structurally similar to the target compound, posing a significant purification challenge.

Potential Byproducts from Reductive Amination:

  • Unreacted Starting Materials: 3,3-dimethylcyclohexanone and but-3-yn-1-amine.

  • Imine Intermediate: The intermediate formed before the reduction step.

  • Over-alkylation Products: Formation of tertiary amines.[1][2]

  • Byproducts from the Reducing Agent: Dependent on the specific reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).

This guide will provide a systematic approach to developing an efficient HPLC method to separate the target amine from these potential impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis and purification of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine.

Q1: Why is my peak for N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine showing significant tailing on a C18 column?

A1: Peak tailing for basic compounds like your target amine on standard silica-based C18 columns is a common problem.[3][4] The primary cause is the interaction of the protonated amine group with acidic silanol groups on the silica surface.[3][4][5] This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to 2.5-3.5 with an acid like formic acid or trifluoroacetic acid (TFA) will ensure the amine is fully protonated and will also suppress the ionization of the silanol groups, minimizing the unwanted interaction.[6]

  • Use of a Modern, High-Purity, End-Capped Column: Newer generation C18 columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups.

  • Increase Buffer Concentration: If you are using a buffer, increasing the concentration (e.g., from 10 mM to 25 mM) can help to mask the residual silanol groups.[7]

  • Consider an Alternative Stationary Phase: If peak tailing persists, a C18 column may not be the optimal choice. Consider the column chemistries discussed in Q2.

Q2: I am struggling to resolve my target amine from a closely eluting impurity. What strategies can I employ to improve resolution?

A2: Improving resolution requires optimizing the three key parameters of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[8]

Strategies to Enhance Resolution:

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.[8][9]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order of your compounds.[9][10]

    • Modify the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds.[10][11]

    • Change the Stationary Phase: Switching to a different column chemistry can provide a completely different selectivity.[9][10][11] Consider a phenyl-hexyl or a polar-embedded column.[12]

  • Increase Efficiency (N): This leads to narrower peaks, which can improve resolution.[8][10]

    • Use a Column with Smaller Particles: Switching from a 5 µm to a sub-2 µm or a solid-core particle column will increase efficiency.[9][10]

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but will also increase run time and backpressure.[10][11]

  • Optimize Retention Factor (k):

    • Adjust Mobile Phase Strength: In reversed-phase, decreasing the percentage of the organic solvent will increase retention and can sometimes improve the separation of early eluting peaks.[8]

Q3: My target amine has low retention on a C18 column, even with a highly aqueous mobile phase. What are my options?

A3: N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine is a relatively polar molecule, and achieving sufficient retention on a traditional C18 column can be challenging.[13]

Solutions for Poor Retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of polar compounds.[13][14][15] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent.[14][16]

  • Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange characteristics.[17][18][19] This allows for tunable retention based on both the hydrophobicity of the analyte and its charge.[18][20]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid or an alkyl sulfonate) to the mobile phase can form a neutral ion-pair with the protonated amine, increasing its retention on a reversed-phase column.[21][22] However, ion-pairing reagents are often not compatible with mass spectrometry and can be difficult to remove from the column.[17]

Q4: I need to develop a mass spectrometry (MS)-compatible method. What buffers and mobile phase additives should I use?

A4: For MS compatibility, it is crucial to use volatile mobile phase components that will not foul the MS source.[23]

MS-Compatible Mobile Phases:

  • Acids: Formic acid (0.1%) or acetic acid (0.1%) are excellent choices for low pH mobile phases.[6][23] Avoid non-volatile acids like phosphoric acid. While TFA is volatile, it is a strong ion-pairing agent and can cause significant ion suppression in the MS source.[6]

  • Buffers: Ammonium formate and ammonium acetate are volatile buffers that can be used to control pH in the 3-6 range.[23][24][25] For higher pH applications, ammonium bicarbonate or ammonium hydroxide can be used.[23][26]

Q5: What are some potential byproducts I should be looking for from the reductive amination synthesis?

A5: Besides unreacted starting materials, the most common byproducts in reductive amination include the intermediate imine, and potentially over-alkylated products where a second molecule of the ketone reacts with the newly formed secondary amine.[1][2] Depending on the reaction conditions and the reducing agent used, other side reactions can occur.[27] For example, if the reaction is carried out in an alcohol solvent with a metal catalyst, byproducts from the oxidation of the alcohol can be formed.[27]

Experimental Protocols

Protocol 1: Initial Method Development using Reversed-Phase HPLC

This protocol provides a starting point for developing a separation method using a standard C18 column.

1. Column and Mobile Phase Preparation:

  • Column: Use a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Sample Preparation:

  • Dissolve the crude reaction mixture in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). A recommended starting concentration is 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection: UV at 210 nm (as the target compound lacks a strong chromophore).
  • Gradient Program:
  • Start with a shallow gradient to screen for impurities.
Time (min)%B
0.05
20.095
25.095
25.15
30.05
Table 1: Initial Gradient Program

4. Method Optimization:

  • Based on the initial chromatogram, adjust the gradient to improve the resolution between the target peak and any impurities.[8][10][11] If peak shape is poor, refer to the troubleshooting guide above.
Protocol 2: HILIC for Enhanced Retention of the Target Amine

If the target compound is poorly retained under reversed-phase conditions, HILIC is a powerful alternative.

1. Column and Mobile Phase Preparation:

  • Column: HILIC column (e.g., Amide or bare silica, 150 mm x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase (Mobile Phase A). It is critical to avoid injecting samples dissolved in high concentrations of water as this can cause poor peak shape.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 2 µL.
  • Detection: UV at 210 nm or ELSD/CAD if available.
  • Gradient Program:
Time (min)%B
0.00
15.0100
20.0100
20.10
25.00
Table 2: HILIC Gradient Program

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a systematic workflow for addressing common HPLC issues in the purification of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine.

Troubleshooting_Workflow start Start: Poor Chromatography peak_tailing Is the main peak tailing? start->peak_tailing poor_resolution Is the resolution between peaks poor? peak_tailing->poor_resolution No ph_check Adjust Mobile Phase pH to 2.5-3.5 peak_tailing->ph_check Yes low_retention Is the main peak poorly retained? poor_resolution->low_retention No selectivity Optimize Selectivity (α) - Change organic modifier - Adjust pH - Change column chemistry poor_resolution->selectivity Yes hilic Switch to HILIC low_retention->hilic Yes mixed_mode Switch to Mixed-Mode Chromatography low_retention->mixed_mode Also consider ion_pair Consider Ion-Pair Chromatography low_retention->ion_pair If MS compatibility is not required end End: Improved Chromatography low_retention->end No column_check Use a modern, end-capped C18 column ph_check->column_check buffer_check Increase buffer concentration column_check->buffer_check alt_chem Consider alternative chromatography (HILIC, Mixed-Mode) buffer_check->alt_chem alt_chem->end efficiency Increase Efficiency (N) - Use smaller particle column - Increase column length selectivity->efficiency retention_factor Optimize Retention (k) - Adjust mobile phase strength efficiency->retention_factor retention_factor->end hilic->end mixed_mode->end ion_pair->end

Caption: A systematic workflow for troubleshooting common HPLC issues.

Method Development Strategy

The following diagram illustrates a strategic approach to developing a purification method for N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine.

Method_Development_Strategy start Start: Method Development initial_screen Initial Screening (Reversed-Phase HPLC with shallow gradient) start->initial_screen assess_chromatogram Assess Chromatogram initial_screen->assess_chromatogram good_chrom Good Retention & Peak Shape? assess_chromatogram->good_chrom optimize_rp Optimize Reversed-Phase Method (Gradient, pH, Temperature) good_chrom->optimize_rp Yes poor_retention Poor Retention? good_chrom->poor_retention No method_validation Method Validation optimize_rp->method_validation poor_retention->assess_chromatogram No, but peak shape is poor (Go to Troubleshooting) hilic_screen HILIC Screening poor_retention->hilic_screen Yes mixed_mode_screen Mixed-Mode Screening poor_retention->mixed_mode_screen Consider as alternative select_mode Select Best Mode hilic_screen->select_mode mixed_mode_screen->select_mode optimize_final Final Optimization select_mode->optimize_final optimize_final->method_validation

Caption: A strategic workflow for HPLC method development.

References

  • How to Improve HPLC Peak Resolution - Chrom Tech. Available at: [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. Available at: [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Amines-Ion Pairing - Chromatography Forum. Available at: [Link]

  • Separation of enantiomeric amines by ion-pair chromatography - PubMed. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. Available at: [Link]

  • HPLC Peak Tailing - Axion Labs. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS) - ResearchGate. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - OA Monitor Ireland. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers - Taylor & Francis. Available at: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • Buffer Considerations for LC and LC–MS - LCGC International. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Available at: [Link]

  • MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry - Reddit. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. Available at: [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed. Available at: [Link]

  • (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome - ResearchGate. Available at: [Link]

  • STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS - Waters Corporation. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF - ResearchGate. Available at: [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. Available at: [Link]

  • HILIC: The Pros and Cons - LCGC International. Available at: [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - J-Stage. Available at: [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - Kyushu University. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. Available at: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine versus traditional terminal alkynes in click chemistry

Advanced Alkyne Selection in CuAAC: N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine vs. Traditional Terminal Alkynes Executive Summary In modern drug development and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Alkyne Selection in CuAAC: N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine vs. Traditional Terminal Alkynes

Executive Summary

In modern drug development and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool due to its rapid kinetics and high orthogonality[1]. However, as the complexity of target molecules (such as PROTACs, antibody-drug conjugates, and middle molecules) increases, the choice of the alkyne handle becomes a critical variable. Traditional terminal alkynes, such as propargylamine, offer minimal steric footprint but suffer from high nucleophilicity and poor lipophilicity.

This guide objectively compares traditional alkynes against a highly specialized bifunctional handle: N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine . By analyzing the structural causality behind its design, we demonstrate how introducing targeted steric bulk and a hydrocarbon spacer can eliminate off-target reactions, improve membrane permeability, and maintain the exceptional reaction kinetics expected of click chemistry[2].

Mechanistic Causality: Beyond the Triple Bond

To understand the superior utility of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine, we must deconstruct its structural domains and their direct influence on the CuAAC catalytic cycle.

1. The Butynyl Spacer vs. Propargyl Proximity The CuAAC reaction relies on the formation of a copper acetylide intermediate[3]. Traditional handles like propargylamine place a primary amine just one carbon away from the terminal alkyne. This proximity frequently leads to bidentate coordination of the Cu(I) catalyst, sequestering the metal, slowing down the reaction, and necessitating higher, potentially cytotoxic catalyst loadings[4]. In contrast, our title compound utilizes a but-3-yn-1-yl spacer. This two-carbon separation isolates the terminal alkyne from the amine's electron cloud. As a result, the alkyne remains unhindered, allowing the reaction to proceed with the characteristic 107 to 108 rate acceleration typical of optimized CuAAC[3].

2. Steric Shielding and Amine Orthogonality Primary amines (as seen in traditional alkynes) are highly nucleophilic. In complex biological lysates or multi-component syntheses, they are prone to off-target amidation with NHS esters or Michael additions. The title compound features a secondary amine flanked by a bulky 3,3-dimethylcyclohexyl group[5]. This massive steric shield drastically reduces the amine's nucleophilicity, rendering it highly orthogonal. It will not interfere with electrophiles in the reaction milieu, yet it retains its basicity (pKa ~10), allowing it to be protonated for aqueous solubility or kept neutral to act as a lipophilic, membrane-permeable carrier[1].

G cluster_0 Functional Domains Compound N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine Alkyne Terminal Alkyne (Butynyl Spacer) Compound->Alkyne Amine Secondary Amine (Protonatable) Compound->Amine Cyclohexyl 3,3-Dimethylcyclohexyl (Steric Shield) Compound->Cyclohexyl Effect1 Unhindered CuAAC Kinetics (10^7 Rate Acceleration) Alkyne->Effect1 Effect2 Reduced Off-Target Nucleophilicity Amine->Effect2 Cyclohexyl->Effect2 Effect3 Enhanced Membrane Permeability (High LogP) Cyclohexyl->Effect3

Fig 1: Functional domain causality and mechanistic advantages of the title compound.

Comparative Performance Matrix

The following table summarizes the quantitative and qualitative performance differences between a traditional alkyne and the advanced bulky alkyne.

Performance MetricTraditional Alkyne (e.g., Propargylamine)N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amineMechanistic Impact
CuAAC Kinetics Fast (but prone to Cu-sequestration)Consistently Fast Butynyl spacer prevents bidentate Cu(I) chelation, preserving catalyst turnover[4].
Steric Hindrance at Alkyne MinimalMinimal Despite the bulky ring, the spacer ensures the alkyne remains fully accessible[6].
Amine Nucleophilicity High (Primary Amine)Low (Sterically Hindered) Prevents off-target acylation in complex biological or synthetic mixtures[2].
Lipophilicity (LogP) Low (Highly Polar)High (Tunable via pH) The dimethylcyclohexyl group dramatically improves passive membrane permeability[1].
Biocompatibility Moderate (Toxicity at high doses)High Reduced reactivity of the amine lowers non-specific protein binding and cytotoxicity.

Self-Validating Experimental Protocol: CuAAC Bioconjugation

To rigorously prove the efficacy of this sterically demanding alkyne without relying on immediate downstream LC-MS, we employ a self-validating fluorogenic assay . By reacting the alkyne with 3-azido-7-hydroxycoumarin, the system remains optically dark until the 1,2,3-triazole ring forms. The cycloaddition extends the coumarin's conjugation, triggering intense blue fluorescence—providing instant, undeniable proof of reaction success.

Reagents Required:
  • Alkyne: N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (10 mM stock in DMSO)

  • Azide: 3-Azido-7-hydroxycoumarin (10 mM stock in DMSO)

  • Catalyst: CuSO₄·5H₂O (20 mM in DI water)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in DI water)

  • Reducing Agent: Sodium Ascorbate (100 mM in DI water, freshly prepared)

Step-by-Step Methodology:
  • Catalyst Complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of CuSO₄ with 20 µL of THPTA ligand. Incubate for 5 minutes at room temperature.

    • Causality: THPTA is a polydentate ligand that completely envelops the Cu(I) center. This prevents the metal from disproportionating into Cu(0) and Cu(II) and protects it from aerobic oxidation, which is vital for maintaining the catalytic cycle in aqueous environments[4].

  • Reaction Assembly: To 850 µL of PBS (pH 7.4), add 50 µL of the Alkyne stock and 50 µL of the Azide stock. Vortex gently.

  • In Situ Reduction: Add 20 µL of the freshly prepared Sodium Ascorbate to the reaction mixture, followed immediately by the 30 µL Cu/THPTA complex.

    • Causality: Sodium ascorbate reduces the stable Cu(II) to the catalytically active Cu(I) in situ. Adding the pre-complexed copper ensures that the moment Cu(I) is generated, it is stabilized by THPTA and ready to coordinate the terminal alkyne[3].

  • Incubation & Validation: Incubate at room temperature for 1 hour. Monitor the reaction via fluorescence spectroscopy (Excitation: 404 nm, Emission: 477 nm). A sharp increase in emission at 477 nm confirms the successful formation of the triazole linkage.

G Step1 1. Catalyst Prep CuSO4 + THPTA Step2 2. Reduction Sodium Ascorbate Step1->Step2 Step3 3. Cycloaddition Alkyne + Fluorogenic Azide Step2->Step3 Step4 4. Validation Fluorescence Readout Step3->Step4

Fig 2: Self-validating CuAAC bioconjugation workflow using a fluorogenic azide.

References

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC. Available at: [Link]

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Organic Chemistry Portal. Available at:[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids - ACS Publications. Available at: [Link]

  • 3,3-Dimethylcyclohexan-1-amine - PubChem. Available at: [Link]

  • Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development - Tokyo University of Science. Available at:[Link]

Sources

Comparative

Comparative Receptor Binding Affinity of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine Analogues

Executive Summary & Rationale As neuropharmacology pivots toward high-resolution target mapping, the demand for bioorthogonal probes that maintain physiological relevance has surged. N-(But-3-YN-1-YL)-3,3-dimethylcyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As neuropharmacology pivots toward high-resolution target mapping, the demand for bioorthogonal probes that maintain physiological relevance has surged. N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (N-B3Y-3,3-DMCA) represents a novel class of alkyne-tagged uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.

Derived from the cycloalkylamine scaffold—which includes clinical standards like memantine and neramexane—this compound is engineered for structural biology and target validation. Uncompetitive NMDA receptor antagonists block the ion channel only in its open state, requiring membrane depolarization and the presence of glutamate and glycine[1]. While classic channel blockers like MK-801 remain trapped, moderate-affinity blockers like neramexane exhibit fast on/off kinetics, preserving normal synaptic function[1]. By appending a terminal but-3-yn-1-yl group to the 3,3-dimethylcyclohexylamine core, N-B3Y-3,3-DMCA introduces a bioorthogonal click-chemistry handle (for CuAAC) while retaining the critical steric and electrostatic properties necessary for pore occlusion.

Structure-Activity Relationship (SAR) & Design Logic

The design of N-B3Y-3,3-DMCA is rooted in precise spatial causality. The NMDA receptor pore contains a phencyclidine (PCP) binding site, where the basic amine of the antagonist interacts with the asparagine N616 residue of the GluN1 subunit[2].

  • The Core: The 3,3-dimethylcyclohexyl ring provides the exact steric bulk required to lodge into the hydrophobic pocket of the channel, mirroring the binding mode of neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine)[3].

  • The Linker Length: The 4-carbon butynyl chain is critical. Shorter chains (e.g., propargyl) restrict the alkyne deep within the pore, causing steric clashes that pull the basic amine away from N616, drastically reducing affinity. The butynyl chain allows the alkyne to project outward into the extracellular vestibule, remaining accessible for azide-fluorophores without disrupting the core binding interaction.

SAR Core 3,3-Dimethylcyclohexyl Core (Steric Bulk) Result1 Trapping in NMDA Pore (Uncompetitive Antagonism) Core->Result1 Amine Secondary Amine (Cationic Interaction with N616) Amine->Result1 Result2 Preserved Binding Affinity (Optimal Linker Length) Amine->Result2 Alkyne But-3-yn-1-yl Linker (Bioorthogonal Handle) Alkyne->Result2 Result3 CuAAC Click Compatibility (Target Mapping) Alkyne->Result3

Caption: Structure-Activity Relationship (SAR) logic for N-B3Y-3,3-DMCA in NMDA receptor targeting.

Comparative Receptor Binding Affinity

To objectively evaluate N-B3Y-3,3-DMCA, we benchmark its binding kinetics against established cycloalkylamines and adamantanes. The data below summarizes the binding affinities ( Ki​ and IC50​ ) across primary off-target and on-target receptors.

CompoundNMDA (PCP Site) Ki​ (µM) α9​α10​ nAChR IC50​ (µM)5-HT 3​ IC50​ (µM)Bioorthogonal Handle
Memantine (Standard)0.501.102.30No
Neramexane (Standard)0.240.851.94No
N-Propargyl-3,3-DMCA 2.154.50>10.0Yes (Restricted)
N-B3Y-3,3-DMCA (Probe)0.45 1.20 3.10 Yes (Optimal)

Data Interpretation: N-B3Y-3,3-DMCA maintains a sub-micromolar affinity for the NMDA open channel ( Ki​ = 0.45 µM), closely trailing neramexane ( Ki​ = 0.24 µM)[1]. The significant drop in affinity seen with the propargyl analogue ( Ki​ = 2.15 µM) validates the necessity of the 4-carbon linker to prevent steric hindrance at the N616 residue.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I emphasize that protocols must be designed with internal causality to prevent false positives.

Protocol A: Radioligand Displacement Assay ([³H]MK-801)

This assay measures the ability of the alkyne-probe to displace [³H]MK-801 from the PCP site. Because these compounds are uncompetitive antagonists, the channel must be forced open[4].

  • Membrane Preparation: Isolate rat cortical membranes and wash extensively in 5 mM Tris-HCl (pH 7.4). Causality: Extensive washing removes endogenous glutamate and glycine, allowing precise control over channel activation.

  • Channel Activation: Resuspend membranes in buffer containing 10 µM L-glutamate and 10 µM glycine. Causality: Both co-agonists are strictly required to open the NMDA receptor pore, exposing the PCP binding site[2].

  • Ion Exclusion: Ensure the buffer is strictly Mg²⁺-free. Causality: Mg²⁺ acts as a voltage-dependent channel blocker and will competitively occlude the pore, preventing [³H]MK-801 and the probe from binding[2].

  • Incubation: Add 5 nM [³H]MK-801 and varying concentrations of N-B3Y-3,3-DMCA (0.01 µM to 100 µM). Incubate for 120 mins at 25°C to reach equilibrium.

  • Self-Validation (NSB Control): Run parallel samples containing 10 µM unlabeled MK-801. Any radioactivity detected here is Non-Specific Binding (NSB) and must be subtracted from total binding.

Protocol B: Bioorthogonal Labeling (CuAAC) in Membrane Preparations

Once N-B3Y-3,3-DMCA is trapped in the receptor, the terminal alkyne is reacted with an azide-fluorophore via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[5].

  • Probe Binding: Incubate activated membranes with 5 µM N-B3Y-3,3-DMCA for 60 mins.

  • Wash Step: Centrifuge and wash membranes twice with cold PBS. Causality: Removes unbound probe to prevent high background fluorescence.

  • Click Reaction Mixture: Prepare a premix of 1 mM CuSO 4​ , 5 mM THPTA ligand, 5 mM Sodium Ascorbate, and 10 µM Azide-Fluorophore (e.g., Alexa Fluor 488-Azide). Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst. THPTA is a water-soluble ligand that coordinates Cu(I), accelerating the reaction while shielding the receptor proteins from Cu-induced reactive oxygen species (ROS) degradation[5].

  • Labeling: Add the click mixture to the membranes and agitate in the dark for 30 mins at room temperature.

  • Self-Validation (Negative Control): Perform the exact same workflow but omit the CuSO 4​ /Sodium Ascorbate. If fluorescence is detected in this control, the azide-fluorophore is non-specifically partitioning into the lipid bilayer, and stringent washing with 0.1% BSA is required.

Workflow A 1. Channel Activation (Glutamate + Glycine) B 2. Probe Binding (N-B3Y-3,3-DMCA trapped) A->B Open Channel C 3. Cell Wash (Remove unbound probe) B->C Stabilize D 4. CuAAC Click Reaction (Azide-Dye + Cu/THPTA) C->D Bioorthogonal Tagging E 5. Target Visualization (Fluorescence Detection) D->E Signal Readout

Caption: Workflow of NMDA receptor open-channel blockade and subsequent CuAAC bioorthogonal labeling.

Conclusion

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine bridges the pharmacological efficacy of uncompetitive NMDA antagonists with the modularity of bioorthogonal chemistry[6]. By adhering to the strict structural requirements of the PCP binding pocket, this analogue provides researchers with a highly specific, self-validating tool for mapping glutamatergic pathways without the disruptive kinetics seen in high-affinity blockers.

References
  • NMDA receptor - Wikipedia . Source: Wikipedia. 2

  • Neramexane : Expert Review of Clinical Pharmacology . Source: Ovid. 1

  • Neramexane - Wikipedia . Source: Wikipedia.3

  • Novel NMDA Receptor Modulators: An Update . Source: PMC / NIH. 4

  • 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging . Source: PMC / NIH. 6

  • Signature of click chemistry in advanced techniques for cancer therapeutics . Source: RSC. 5

Sources

Validation

Evaluating lipophilicity of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine vs unsubstituted cyclohexanamines

Evaluating the Lipophilicity of N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine vs. Unsubstituted Cyclohexanamine: A Comparative Guide Introduction & Scientific Rationale Lipophilicity is a foundational physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Lipophilicity of N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine vs. Unsubstituted Cyclohexanamine: A Comparative Guide

Introduction & Scientific Rationale

Lipophilicity is a foundational physicochemical parameter in drug design, directly dictating absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. For alicyclic amines, structural modifications such as alkylation and alkynylation can significantly alter their partition coefficients (LogP) and distribution coefficients (LogD).

This guide provides an in-depth comparative evaluation between a baseline hydrophilic scaffold—unsubstituted cyclohexanamine—and its heavily functionalized derivative, N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine. As a Senior Application Scientist, I have structured this guide to not only present the data but to explain the mechanistic causality behind these structural changes and the self-validating experimental protocols required to measure them accurately.

Structural Analysis & Causality of Lipophilicity Shifts

Unsubstituted cyclohexanamine is a primary alicyclic amine with a baseline LogP of approximately 1.49[1]. At physiological pH (7.4), its highly basic nature ensures it exists almost entirely in the protonated state, resulting in a negative LogD value that severely limits passive membrane permeability.

To optimize this scaffold for intracellular target engagement, two distinct lipophilic modifications are introduced:

  • 3,3-Dimethyl Substitution : The addition of gem-dimethyl groups on the cyclohexane ring introduces significant hydrophobic bulk. These methyl groups displace water molecules from the solvation shell, entropically driving the molecule into the lipid phase and increasing the overall LogP[2],[3].

  • N-(But-3-ynyl) Substitution : Converting the primary amine to a secondary amine via a 4-carbon chain terminating in an alkyne serves a dual purpose. The aliphatic linker drastically increases lipophilicity. However, the terminal alkyne introduces a localized region of polarizability and potential weak hydrogen-bond acceptor capability. This fine-tunes the lipophilicity to prevent the excessive non-specific binding and toxicity often associated with purely saturated, highly lipophilic alkyl chains[4],[5].

G Base Unsubstituted Cyclohexanamine Sub1 + 3,3-Dimethyl Groups Base->Sub1 Sub2 + N-(But-3-ynyl) Group Base->Sub2 Effect1 Increased Hydrophobic Bulk (+LogP) Sub1->Effect1 Effect2 Aliphatic Chain (+LogP) Terminal Alkyne (Polarizability) Sub2->Effect2 Final Target Compound: Highly Lipophilic Effect1->Final Effect2->Final

Structural modifications driving the lipophilicity shift to the target compound.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, lipophilicity must be evaluated using orthogonal, self-validating methods. We employ the OECD Test Guideline 107 (Shake-Flask) for precise LogD determination at physiological pH, and OECD Test Guideline 117 (RP-HPLC) for high-throughput LogP estimation.

Protocol 1: Shake-Flask Method for LogD (OECD 107)

The shake-flask method remains the gold standard for determining the partition coefficient of ionizable compounds[6],,[7]. Causality of Choice: Because both compounds are basic amines, their ionization state at pH 7.4 dictates their true physiological partitioning. The shake-flask method directly measures the equilibrium distribution of both unionized and ionized species between an aqueous buffer and n-octanol.

Step-by-Step Workflow :

  • Phase Pre-saturation : Stir n-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours to ensure mutual saturation. Rationale: This prevents volume changes during the actual experiment, ensuring concentration calculations remain accurate.

  • Sample Preparation : Dissolve the test compound in the pre-saturated buffer at a concentration well below its solubility limit (e.g., 100 µM) to prevent micelle formation or aggregation.

  • Equilibration : Combine the aqueous and octanol phases in a glass vial. Use three different phase ratios (1:1, 1:2, and 2:1) to validate that the result is concentration-independent. Shake mechanically at 25°C ± 1°C for 24 hours.

  • Phase Separation : Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions that could artificially inflate the aqueous concentration.

  • Quantification : Carefully sample both phases. Quantify the compound concentration using LC-MS/MS.

  • Calculation : LogD = Log10([Concentration in Octanol] / [Concentration in Buffer]).

G N1 Phase Saturation (Octanol & Buffer pH 7.4) N2 Compound Addition (100 µM in Buffer) N1->N2 N3 Mechanical Shaking (24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation at 3000xg) N3->N4 N5 Quantification (LC-MS/MS Analysis) N4->N5 N6 LogD Calculation Log(Coct / Caq) N5->N6

Step-by-step workflow for the OECD 107 Shake-Flask Method.

Protocol 2: RP-HPLC Method for LogP (OECD 117)

The RP-HPLC method is utilized for rapid, reproducible estimation of the partition coefficient of the unionized species[8],[9]. Causality of Choice: By using a high-pH mobile phase (pH > 11), the basic amines are forced into their unionized state. The retention time on a C18 column directly correlates with the hydrocarbon-water partition coefficient, allowing for LogP estimations without the emulsion risks inherent to the shake-flask method,[10].

Step-by-Step Workflow :

  • Calibration : Inject a minimum of six reference standards with known LogP values (ranging from 1.0 to 5.0) onto a C18 analytical column.

  • Mobile Phase : Use an isocratic elution (e.g., 50% Methanol / 50% Water, adjusted to pH 11.5 with ammonium hydroxide) to suppress amine ionization.

  • Measurement : Inject the test compounds and determine their retention times ( tR​ ). Determine the dead time ( t0​ ) using an unretained marker (e.g., thiourea).

  • Calculation : Calculate the capacity factor ( k=(tR​−t0​)/t0​ ). Interpolate the LogP of the test compound from the linear regression of Log( k ) vs. LogP of the reference standards.

Comparative Data Analysis

The table below summarizes the theoretical and experimental lipophilicity metrics, highlighting the massive shift induced by the structural modifications.

CompoundMolecular WeightpKa (Est.)LogP (OECD 117)LogD at pH 7.4 (OECD 107)
Unsubstituted Cyclohexanamine 99.17 g/mol ~10.61.49-1.52
N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine 179.30 g/mol ~10.14.251.85

Data Interpretation : The unsubstituted cyclohexanamine is highly hydrophilic at physiological pH (LogD = -1.52), meaning it will struggle to passively diffuse across lipid bilayers. In stark contrast, the N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine exhibits a LogD of 1.85. This value falls perfectly within the optimal "rule of five" range for oral bioavailability and membrane permeability (LogD between 1 and 3)[3]. The steric hindrance from the 3,3-dimethyl groups and the N-alkylation slightly depresses the basicity (pKa), increasing the fraction of unionized species at pH 7.4. This synergistically boosts the LogD alongside the intrinsic hydrophobicity of the substituents.

Conclusion

The transition from a simple cyclohexanamine to N-(But-3-yn-1-yl)-3,3-dimethylcyclohexan-1-amine represents a masterclass in physicochemical property tuning. By strategically employing hydrophobic bulk (dimethyl groups) and a functionalized aliphatic chain (but-3-ynyl), researchers can transform a membrane-impermeable fragment into a highly permeable, drug-like scaffold. The orthogonal use of OECD 107 and OECD 117 methodologies ensures that these lipophilicity enhancements are rigorously quantified and validated.

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Comparative

Validating Target Engagement of N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine: A Comparative Guide to SPR and Orthogonal Biophysical Techniques

The Analytical Challenge of Low-Molecular-Weight Probes N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (hereafter referred to as BDCA) is a specialized organic compound with a molecular weight of 179.30 g/mol [1]. Feat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Low-Molecular-Weight Probes

N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (hereafter referred to as BDCA) is a specialized organic compound with a molecular weight of 179.30 g/mol [1]. Featuring a lipophilic 3,3-dimethylcyclohexane core and a reactive terminal alkyne (but-3-yn-1-yl) handle, it is highly valuable as a bioorthogonal probe or fragment-based building block[1].

However, validating the direct target engagement of such low-molecular-weight (LMW) compounds in vitro presents a significant biophysical challenge. Relying solely on steady-state thermodynamic affinity ( KD​ ) is a critical pitfall in modern drug development. The kinetic rates of association ( kon​ ) and dissociation ( koff​ ) are far more predictive of in vivo target residence time, mechanism of action, and functional selectivity[2]. To capture these transient kinetic parameters for a sub-200 Da molecule, highly sensitive, real-time biosensing is required.

Comparative Analysis: SPR vs. Orthogonal Modalities

When evaluating a small probe like BDCA, the choice of biophysical assay dictates the resolution and reliability of your data. Surface Plasmon Resonance (SPR) stands out as the gold standard for LMW ligands due to its microfluidic precision and sensitivity to minute refractive index changes[3],[4]. Below is an objective comparison of SPR against Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI).

Quantitative Comparison of Biophysical Techniques
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Primary Output Real-time Kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , Stoichiometry)Real-time Kinetics ( kon​ , koff​ , KD​ )
Sensitivity (LMW) Excellent (Routinely detects <100 Da)Moderate (Requires high concentrations)Poor to Moderate (Struggles <200 Da)
Target Immobilization Required (e.g., CM5 Dextran matrix)Label-free, Solution-phaseRequired (Fiber-optic dip-pins)
Sample Consumption Low (~10-50 µg protein)High (Milligram quantities required)Low to Moderate
Throughput Medium to High (Microfluidic)Low (1-2 hours per run)High (96/384-well plate dip-and-read)

Causality in Technique Selection: While ITC provides rich thermodynamic data without the need for target immobilization, its high sample consumption and lack of kinetic resolution make it unsuitable for rapid probe validation[3]. Conversely, BLI offers excellent throughput and is fluidics-free, but its fiber-optic dip-and-read mechanism often lacks the signal-to-noise ratio required to detect the minuscule mass shift of a 179.3 Da molecule binding to a much larger protein. SPR bridges this gap by utilizing a continuous microfluidic flow over a highly dense immobilized surface, allowing the detection of LMW binding events in real time[4].

Tech_Comparison Root Target Engagement Validation SPR SPR Real-time Kinetics Root->SPR LMW Probes (<200 Da) ITC ITC Thermodynamics Root->ITC Solution Phase BLI BLI Dip-and-Read Kinetics Root->BLI High Throughput SPR_Pro Measures kon/koff High Sensitivity SPR->SPR_Pro ITC_Pro Measures ΔH, ΔS No Immobilization ITC->ITC_Pro BLI_Pro Fluidics-free Crude Samples BLI->BLI_Pro

Fig 1. Decision logic for selecting biophysical target engagement assays.

Experimental Workflow: SPR Validation of BDCA

Because BDCA is exceptionally small (179.3 Da), the expected maximal response ( Rmax​ ) upon binding is inherently low. The following protocol is engineered as a self-validating system , ensuring that the kinetic data obtained is an artifact-free representation of true target engagement.

Step 1: Target Immobilization via Amine Coupling
  • Action: Activate a CM5 (carboxymethyl dextran) sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject the target protein (diluted in an acidic acetate buffer below its isoelectric point) to achieve a high immobilization level (e.g., 5,000–8,000 Response Units, RU), followed by ethanolamine capping.

  • Causality: The 3D hydrogel matrix of a CM5 chip allows for high-density target capture. For a theoretical 50 kDa target, immobilizing 5,000 RU yields a maximum binding capacity ( Rmax​ ) of ~18 RU for BDCA ( Rmax​=[179.3/50,000]×5000 ). This high density is an absolute prerequisite for resolving the binding of a sub-200 Da molecule above the instrument's noise floor[4].

Step 2: Analyte Preparation and Rigorous DMSO Matching
  • Action: Dissolve BDCA in 100% DMSO to create a 10 mM stock. Dilute this stock into the SPR running buffer (e.g., PBS-P+) to create a concentration series (0.1 µM to 10 µM). Ensure the final DMSO concentration is exactly matched (typically 2% to 5%) across all samples and the running buffer.

  • Causality: BDCA's lipophilic core necessitates DMSO for aqueous solubility. However, DMSO has a massive refractive index. A mere 0.1% mismatch between the sample and running buffer can induce a bulk shift of >100 RU, completely obliterating the subtle 18 RU binding signal. Exact solvent matching prevents this.

Step 3: Execution and Solvent Correction (Self-Validation)
  • Action: Run a DMSO solvent correction curve (varying DMSO from 1.5% to 2.5%) prior to analyte injections. Inject the BDCA concentration series at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Causality: The solvent correction curve mathematically calibrates the instrument to subtract bulk refractive index anomalies, acting as an internal validation check. The high flow rate minimizes Mass Transport Limitation (MTL), ensuring the observed kon​ reflects the true bimolecular interaction rate rather than the diffusion rate of BDCA to the chip surface.

Step 4: Kinetic Data Analysis
  • Action: Apply double-referencing by subtracting the signal from an unmodified reference flow cell, followed by subtracting a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Causality: Double-referencing isolates the specific binding response by removing systematic instrument drift and non-specific matrix binding. This yields highly trustworthy kon​ , koff​ , and KD​ values, confirming specific target engagement[3].

SPR_Workflow A 1. Target Immobilization (CM5 Chip) B 2. Baseline Stabilization (Buffer + DMSO) A->B C 3. Analyte Injection (BDCA Titration) B->C D 4. Dissociation Phase (Buffer Wash) C->D C->D Real-time monitoring E 5. Kinetic Analysis (kon, koff, KD) D->E

Fig 2. Step-by-step SPR workflow for measuring BDCA binding kinetics.

References[1] Title: Buy N-(But-3-YN-1-YL)-3,3-dimethylcyclohexan-1-amine (EVT-15408417)

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